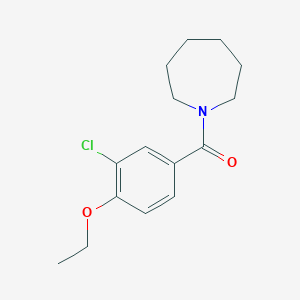
1-(3-chloro-4-ethoxybenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-ethoxybenzoyl)azepane, also known as AECA, is a chemical compound that belongs to the family of benzoylazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. AECA is a versatile compound that can be synthesized using various methods and has shown promising results in laboratory experiments.
作用机制
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of enzymes involved in various physiological processes. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function and memory. This compound has also been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
实验室实验的优点和局限性
1-(3-chloro-4-ethoxybenzoyl)azepane has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize using various methods. However, this compound has some limitations, including its limited solubility in water and its potential for degradation under certain conditions.
未来方向
There are several potential future directions for research on 1-(3-chloro-4-ethoxybenzoyl)azepane. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders. This compound's ability to enhance cognitive function and memory makes it a promising candidate for further investigation in this area. Another potential direction for research is the development of new synthesis methods for this compound that can enhance its yield and purity. Finally, further studies are needed to investigate the potential anti-inflammatory and anti-tumor properties of this compound and its underlying mechanisms of action.
合成方法
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)azepane can be achieved through several methods, including the reaction of 4-chloro-3-ethoxybenzoic acid with 6-aminocaproic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. Another method involves the reaction of 4-chloro-3-ethoxybenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The yield and purity of this compound can be enhanced by using different solvents, reaction times, and temperatures.
科学研究应用
1-(3-chloro-4-ethoxybenzoyl)azepane has been studied extensively for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
属性
IUPAC Name |
azepan-1-yl-(3-chloro-4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-14-8-7-12(11-13(14)16)15(18)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERNRFPXSGKOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
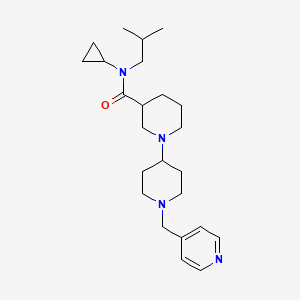
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
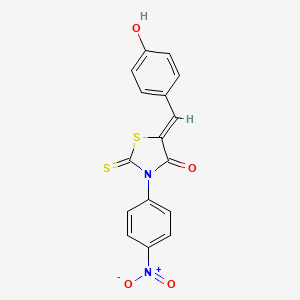
![5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
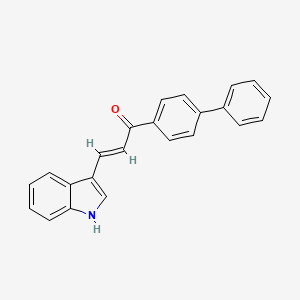
![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5264357.png)

![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264368.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5264370.png)

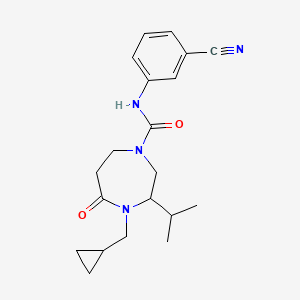
![5-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5264386.png)

